

# Spectroscopic data (NMR, IR, MS) of "Methyl 5-aminopyrazine-2-carboxylate"

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## Compound of Interest

Compound Name:	Methyl 5-aminopyrazine-2-carboxylate hydrochloride
Cat. No.:	B1525733

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An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-aminopyrazine-2-carboxylate

## Introduction

Methyl 5-aminopyrazine-2-carboxylate is a heterocyclic organic compound that holds significant value as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1]</sup> Its structure, featuring a pyrazine core substituted with both an electron-donating amino group and an electron-withdrawing methyl ester group, creates a unique electronic profile that is leveraged in the development of bioactive molecules.<sup>[1]</sup> Pyrazine derivatives are integral to numerous clinically used drugs, highlighting the importance of this chemical scaffold in medicinal chemistry.<sup>[2]</sup> This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and verify the structure of this compound. Understanding these spectroscopic signatures is crucial for researchers in process development, quality control, and novel drug discovery.

### Chemical Properties Summary:

- CAS Number: 13924-94-2<sup>[3]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>O<sub>2</sub><sup>[4]</sup>

- Molecular Weight: 153.14 g/mol [3]
- Appearance: Solid
- Melting Point: 230-232 °C[5]

## Molecular Structure and Spectroscopic Overview

The key to interpreting the spectra of Methyl 5-aminopyrazine-2-carboxylate lies in understanding its constituent parts: the aromatic pyrazine ring, the primary amine (-NH<sub>2</sub>), and the methyl ester (-COOCH<sub>3</sub>). Each functional group provides distinct and predictable signals.

Caption: Molecular structure of Methyl 5-aminopyrazine-2-carboxylate with atom numbering.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

### <sup>1</sup>H NMR (Proton NMR) Analysis

The <sup>1</sup>H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For a related compound, 5-aminopyrazine-2-carbonitrile, the aromatic protons appear at 8.35 (d, J = 1.5 Hz) and 7.95 (d, J = 1.5 Hz), with the amino protons appearing as a broad singlet at 5.10 ppm.[6] We expect similar shifts for the title compound.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.4 - 8.6	Singlet (or narrow doublet)	1H	H-3	Located on the pyrazine ring, deshielded by the adjacent ester group and ring nitrogen.
~8.0 - 8.2	Singlet (or narrow doublet)	1H	H-6	Located on the pyrazine ring, influenced by the adjacent amino group and ring nitrogen.
~5.0 - 5.5	Broad Singlet	2H	-NH <sub>2</sub>	The protons of the primary amine are exchangeable, resulting in a broad signal. Its chemical shift can vary with solvent and concentration.

| ~3.9 | Singlet | 3H | -OCH<sub>3</sub> | Protons of the methyl ester group, appearing as a sharp singlet in a typical region for this functional group. |

## <sup>13</sup>C NMR (Carbon-13 NMR) Analysis

The <sup>13</sup>C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data

Chemical Shift ( $\delta$ , ppm)	Assignment	Rationale
~165 - 170	C7 (-C=O)	The carbonyl carbon of the ester group, typically found in this downfield region.[7][8]
~150 - 155	C5 (-C-NH <sub>2</sub> )	Aromatic carbon attached to the electron-donating amino group, significantly shielded.
~140 - 145	C2 (-C-COOCH <sub>3</sub> )	Aromatic carbon attached to the electron-withdrawing ester group.
~135 - 140	C3	Aromatic C-H carbon adjacent to two nitrogen atoms.
~130 - 135	C6	Aromatic C-H carbon adjacent to the amino group.

| ~52 - 55 | C10 (-OCH<sub>3</sub>) | The methyl carbon of the ester group.[7] |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Table 3: Key IR Absorptions

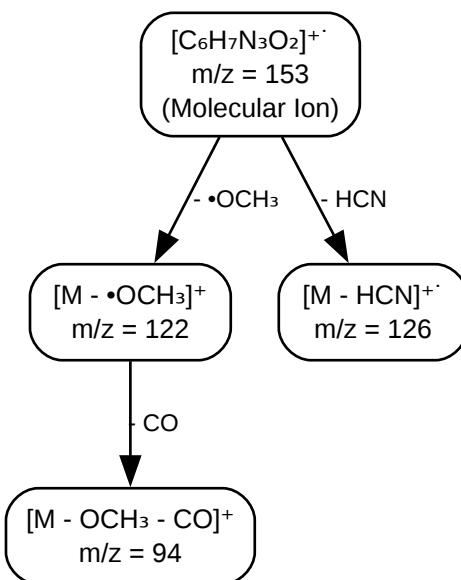
Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group	Significance
3300 - 3500	N-H Stretch	Primary Amine (-NH <sub>2</sub> )	A pair of peaks in this region is a strong indicator of a primary amine.
3000 - 3100	C-H Stretch	Aromatic C-H	Indicates the presence of protons on the pyrazine ring. [9]
2850 - 3000	C-H Stretch	Aliphatic C-H (-CH <sub>3</sub> )	Corresponds to the methyl group of the ester.[9]
~1720	C=O Stretch	Ester (-COOCH <sub>3</sub> )	A strong, sharp absorption characteristic of a carbonyl group in an ester.[8]
~1600	N-H Bend	Primary Amine (-NH <sub>2</sub> )	Bending vibration of the primary amine.
1500 - 1600	C=C & C=N Stretch	Aromatic Ring	Multiple bands indicating the pyrazine ring system.

| 1200 - 1300 | C-O Stretch | Ester (-COOCH<sub>3</sub>) | Stretching of the C-O single bond in the ester group.[8] |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition and structural features. Using an electron ionization (EI) source, the molecule is expected to show a clear molecular ion peak and characteristic fragment ions.

- Molecular Ion ( $M^{+ \cdot}$ ): The molecular ion peak is expected at  $m/z = 153$ , corresponding to the molecular weight of the compound ( $C_6H_7N_3O_2$ ).
- Key Fragmentation Pathways:
  - Loss of a methoxy radical ( $-\bullet OCH_3$ ): A common fragmentation for methyl esters, leading to an acylium ion.
    - $[M - 31]^{+ \cdot} = m/z 122$
  - Loss of carbon monoxide (CO): Following the loss of the methoxy radical, the acylium ion can lose CO.
    - $[M - 31 - 28]^{+ \cdot} = m/z 94$
  - Loss of HCN: A characteristic fragmentation of nitrogen-containing heterocyclic rings.
    - $[M - 27]^{+ \cdot}$  or from subsequent fragments.

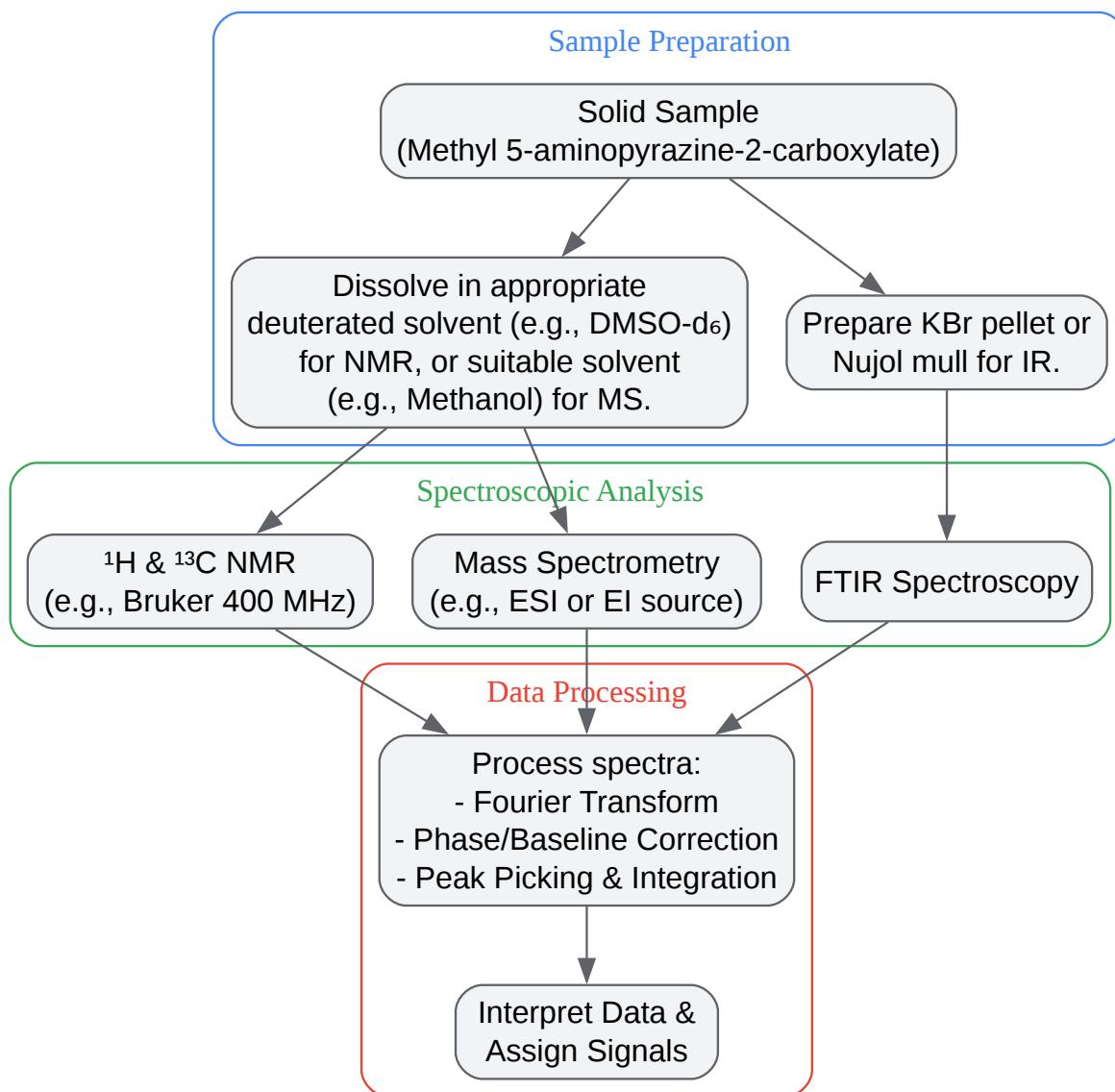


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Caption: Plausible EI mass spectrometry fragmentation pathway for Methyl 5-aminopyrazine-2-carboxylate.

# Experimental Protocols

The following are generalized methodologies for acquiring the spectroscopic data discussed.



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Caption: General workflow for spectroscopic analysis.

## NMR Spectroscopy Protocol

- Instrumentation: A 400 MHz (or higher) NMR spectrometer, such as a Bruker Avance series instrument.<sup>[6]</sup>
- Sample Preparation: Accurately weigh ~5-10 mg of the solid sample. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
- <sup>1</sup>H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
- <sup>13</sup>C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
- Data Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard (TMS).

## FTIR Spectroscopy Protocol

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Press the powder into a transparent pellet using a hydraulic press.
- Acquisition: Place the pellet in the spectrometer's sample holder. Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. Acquire a background spectrum of the empty sample holder first for automatic subtraction.

- Data Processing: The software will generate a spectrum of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ). Identify and label the major absorption peaks.

## Mass Spectrometry Protocol

- Instrumentation: A mass spectrometer equipped with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.[6]
- Sample Preparation (ESI): Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6] The solution can be directly infused into the ESI source.
- Sample Preparation (EI): For analysis via a GC-MS system, dissolve the sample in a volatile solvent. For direct insertion probe analysis, a small amount of solid can be used.
- Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
- Data Processing: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the molecular formula  $\text{C}_6\text{H}_7\text{N}_3\text{O}_2$ .

## Conclusion

The spectroscopic data for Methyl 5-aminopyrazine-2-carboxylate provides a clear and definitive fingerprint for its structural verification. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra confirm the carbon-hydrogen framework, including the distinct signals for the aromatic protons, the amine, and the methyl ester. FTIR spectroscopy validates the presence of the key functional groups, notably the N-H stretches of the amine and the strong C=O stretch of the ester. Finally, mass spectrometry confirms the molecular weight and provides insight into the compound's stability and fragmentation patterns. Together, these techniques form a robust analytical toolkit for researchers working with this important chemical intermediate, ensuring its identity and purity in synthetic applications.

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